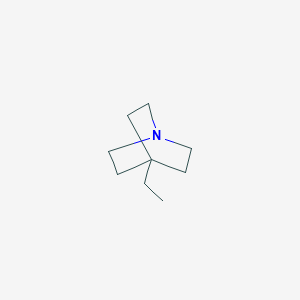
4-Ethylquinuclidine
Descripción general
Descripción
4-Ethylquinuclidine is a bicyclic organic compound that belongs to the class of quinuclidines. It is a chiral molecule with two enantiomers, ®-4-Ethylquinuclidine and (S)-4-Ethylquinuclidine. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylquinuclidine can be synthesized through various methods. One common approach involves the reduction of quinuclidone derivatives. Another method includes the use of iridium-catalyzed intramolecular allylic dearomatization reactions, which provide high diastereoselectivity and enantioselectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are some of the green chemistry approaches employed in its industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylquinuclidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert quinuclidone back to this compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides are used in substitution reactions.
Major Products: The major products formed from these reactions include various quinuclidone derivatives and substituted quinuclidines .
Aplicaciones Científicas De Investigación
4-Ethylquinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and a building block in organic synthesis.
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: Quinuclidine derivatives are explored for their potential as anticholinesterase drugs, which can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethylquinuclidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anticholinesterase agent, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in prolonged cholinergic signaling, which can be beneficial in treating conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Quinuclidine: The parent compound of 4-Ethylquinuclidine, used as a base and catalyst.
Quinolizidine: Similar bicyclic structure but with different pharmacological properties.
Pyrrolizidine: Another bicyclic compound with a nitrogen atom, known for its presence in various alkaloids.
Uniqueness: this compound is unique due to its specific chiral centers and the resulting enantiomers, which can have distinct biological activities. Its potential as an anticholinesterase agent also sets it apart from other quinuclidine derivatives.
Propiedades
IUPAC Name |
4-ethyl-1-azabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPCABMSTVWUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCN(CC1)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196611 | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45732-65-8 | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















